2-(2-fluorophenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives with piperidine moieties has been explored in recent studies. One such study describes the synthesis of a new series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. The process involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) leads to the formation of the desired N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR) spectral data are utilized to verify the chemical structures of the new acetamide derivatives . Similarly, another study on the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides also confirms the structures of the compounds using 1H NMR, IR, mass spectrum, and elemental analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the use of electrophilic substitution reactions where different electrophiles are introduced to the nitrogen atom of the piperidine ring. The use of sodium hydride as a base facilitates the deprotonation necessary for the nucleophilic attack on the electrophilic centers, resulting in the formation of the N-substituted acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided data. However, the evaluation of these compounds against acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX) enzymes suggests that they possess biological activity, which implies certain physicochemical characteristics that enable them to interact with these enzymes. Most of the synthesized compounds displayed promising activity, although a few remained inactive against lipoxygenase enzymes . The herbicidal activities of the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were evaluated, and most compounds showed better activities against dicotyledonous weeds, indicating their potential application in agriculture .
Scientific Research Applications
Synthesis and Antitumor Activities
A compound structurally related to the one , involving fluorophenyl and pyrimidinyl components, was synthesized and evaluated for its selective antitumor activities. This research indicates the potential of such compounds in cancer treatment (Xiong Jing, 2011).
Anticonvulsant Activity
Compounds with a similar structure, featuring a pyrimidinyl acetamide component, were synthesized and showed significant anticonvulsant activity in various animal models. This suggests potential applications in epilepsy treatment (J. Obniska et al., 2015).
Antibacterial Properties
Research into compounds with similar structural features, including the pyrimidinyl and acetamide groups, demonstrated superior antibacterial activities compared to established drugs like linezolid. This points to potential use in treating bacterial infections (Brijesh Kumar Srivastava et al., 2008).
Anti-inflammatory Applications
A study synthesized derivatives similar in structure and found significant anti-inflammatory activity in some compounds. This suggests possible applications in treating inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).
Potential in Antihypertensive Therapy
Research into related compounds, incorporating piperidinyl and acetamide groups, identified certain derivatives as potent inhibitors of T-type Ca(2+) channels. This indicates potential use in developing new antihypertensive agents (S. Watanuki et al., 2012).
Herbicidal Activity
Compounds with structural similarities, involving a fluorophenyl component, showed promising herbicidal activities against various weeds. This suggests potential agricultural applications (Daoxin Wu et al., 2011).
Antitubercular Agents
Compounds structurally related to the chemical demonstrated potent in vitro antitubercular activity, suggesting potential in tuberculosis treatment (N. Desai et al., 2016).
properties
IUPAC Name |
2-(2-fluorophenyl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-10-16(24)22-18(20-12)23-8-6-14(7-9-23)21-17(25)11-13-4-2-3-5-15(13)19/h2-5,10,14H,6-9,11H2,1H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXNQIMDISMCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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